N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline
Description
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy, dimethyl, and acetyl groups, as well as a norvaline moiety.
Properties
Molecular Formula |
C19H23NO6 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-5-6-13(18(22)23)20-16(21)9-12-11(3)17-14(25-4)7-10(2)8-15(17)26-19(12)24/h7-8,13H,5-6,9H2,1-4H3,(H,20,21)(H,22,23) |
InChI Key |
RPQIRDLZHBGTDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl acetic acid.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Mechanism of Action
The mechanism of action of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and proteins, leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its structure allows it to interact with cellular pathways involved in inflammation and cancer, potentially leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can be compared with other coumarin derivatives, such as:
Warfarin: A well-known anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with a similar structure.
7-hydroxy-4-methylcoumarin: Known for its antimicrobial and anti-inflammatory properties.
Biological Activity
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound exhibits potential therapeutic properties, particularly in anti-inflammatory and antimicrobial applications. Understanding its biological activity is crucial for exploring its medicinal chemistry applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 319.31 g/mol. Its structure features a chromenone core substituted with a methoxy group and an acetylated norvaline moiety, which contributes to its biological properties.
1. Antimicrobial Activity
Research indicates that derivatives of coumarins, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Significant antifungal activity |
2. Anti-inflammatory Effects
Coumarin derivatives have been extensively studied for their anti-inflammatory effects. This compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
The mechanism behind the biological activity of this compound involves interaction with specific molecular targets:
Molecular Targets:
- Enzymes involved in inflammatory responses.
- Receptors linked to pain and inflammation.
Pathways Involved:
- Modulation of NF-kB signaling pathway.
- Inhibition of COX enzymes leading to reduced prostaglandin synthesis.
Case Studies
Several studies have highlighted the biological activity of similar compounds in the coumarin class:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that various coumarin derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study specifically noted the effectiveness of compounds similar to N-[5-methoxy...norvaline against resistant strains .
- Anti-inflammatory Research : Another research article focused on the anti-inflammatory properties of coumarins, showing that these compounds significantly reduced edema in animal models when administered at specific dosages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
